1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is classified under azetidine derivatives, which are cyclic amines that play critical roles in various biological activities and synthetic applications. The compound's unique structure incorporates a tert-butyl group, a methyl group, and a fluoromethyl substituent, contributing to its potential utility in drug development and other scientific applications.
The synthesis of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate typically involves several steps:
The detailed synthetic routes may vary based on the starting materials and desired stereochemistry. Common reagents include base catalysts for ring formation and fluorinating agents for introducing the fluoromethyl group .
The molecular formula for 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is CHFNO, with a molecular weight of approximately 247.26 g/mol. The structure consists of an azetidine ring with two carboxylate esters attached to it, along with tert-butyl and fluoromethyl substituents.
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate can participate in various chemical reactions typical of azetidine derivatives:
These reactions often require specific conditions such as temperature control, solvent selection, and the presence of catalysts to achieve optimal yields.
The mechanism of action for compounds like 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate typically involves interactions with biological targets such as enzymes or receptors. For example:
The specific interactions depend on the substituents on the azetidine ring, influencing binding affinity and selectivity towards target proteins.
1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate has potential applications in:
Industrial synthesis of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate (CAS 2115907-97-4) employs a multi-step sequence starting from azetidine carboxylate precursors. A key patent (WO2018108954A1) outlines a route using tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as the starting material [4]. This intermediate undergoes sulfonylation (methanesulfonyl chloride/triethylamine) to yield the mesylate ester, which is subsequently displaced by fluoride ions (e.g., KF or tetrabutylammonium fluoride) in acetonitrile at 60–80°C. This nucleophilic fluorination achieves ~73% yield with strict temperature control to minimize elimination byproducts [4]. Alternative routes use tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, reacting with KF in the presence of phase-transfer catalysts. The final diester is purified via cold-chain chromatography to maintain stability, as commercial suppliers emphasize low-temperature storage [1] [8].
Table 1: Industrial Synthesis Routes
Starting Material | Fluorination Agent | Conditions | Yield (%) |
---|---|---|---|
3-(Hydroxymethyl)azetidine | KF/TBAF (via mesylate) | CH₃CN, 80°C, 12 h | 73 |
3-(Chloromethyl)azetidine | KF/18-crown-6 | Toluene, 100°C, 24 h | 68 |
3-(Difluoromethyl)azetidine | Deoxyfluorination (DAST) | CH₂Cl₂, −40°C, 2 h | 55 |
Stereoselective synthesis leverages rhodium-catalyzed C–C bond activation of strained cyclobutanones. Under Rh(I) catalysis (e.g., [Rh(cod)₂]OTf), the cyclobutanone undergoes regioselective cleavage, forming a rhodacyclic intermediate that reacts with N-Boc-azetidine-3-carboxylate derivatives [5]. This method enables enantioselective construction of the azetidine ring with fluoromethyl substituents at C3. Chiral ligands like (R)-BINAP induce stereocontrol, achieving up to 92% ee for trans-configured products. The reaction proceeds via oxidative addition into the cyclobutanone C–C bond, followed by migratory insertion into the azetidine carbonyl and reductive elimination [9].
Nucleophilic substitution remains dominant for fluoromethyl group installation. Primary alcohols are activated as mesylates or tosylates, then displaced by anhydrous KF in polar aprotic solvents. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluoride nucleophilicity, though competing E2 elimination necessitates precise temperature control [4].
Photoredox decarboxylative fluorination offers a redox-neutral alternative. Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyzes single-electron oxidation of tert-butyl 3-(alkylcarboxylate)azetidine-1-carboxylate, generating an alkyl radical after decarboxylation. This radical is trapped by Selectfluor®, yielding the fluoromethyl derivative. While less developed for azetidines, this method avoids pre-functionalized substrates and achieves moderate yields (45–60%) [9].
Table 2: Fluorination Method Comparison
Method | Reagents | Advantages | Limitations |
---|---|---|---|
Nucleophilic Substitution | R-OMs/KF, TBAF | High yield (68–73%) | Elimination byproducts |
Photoredox Decarboxylation | Selectfluor®, Ir photocatalyst | No pre-activation needed | Moderate yield (45–60%) |
Engineered Candida antarctica Lipase B (CALB) variants enable enantioselective esterification of 3-(fluoromethyl)azetidine carboxylates. Wild-type CALB (Novozym® 435) shows limited activity toward branched fluoromethyl substrates due to steric constraints near the active site [6] [10]. Deglycosylated mutants (e.g., Asn74Ser) enhance hydrophobicity, improving affinity for fluorinated azetidines. Further engineering incorporates a hydrophobic lid from Pseudomonas cepacia lipase at residue Ala148, creating "CaLB-lid" variants. These mutants shift catalytic equilibrium toward esterification in aqueous media, achieving 85% ee for (S)-enantiomers at 40°C. Immobilization in polyglycidol microgels amplifies this effect by providing a hydrophobic microenvironment [10].
Purification complications arise from:
Table 3: CALB Variants for Azetidine Esterification
CALB Variant | Modification | Enantioselectivity (% ee) | Activity (U/mg) |
---|---|---|---|
Wild-type (Novozym® 435) | None | <10 | 2.1 |
CaLB-degl (Asn74Ser) | Deglycosylation | 70 | 2.9 |
CaLB-lid | Helical lid insertion | 85 | 3.8 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1